INCB054329
Overview
Description
8-Bromoadenine is a derivative of adenine, a fundamental component of nucleic acids. In 8-Bromoadenine, the hydrogen atom at the 8th position of the adenine ring is replaced by a bromine atom. This modification imparts unique chemical properties to the compound, making it valuable in various scientific research applications .
Preparation Methods
8-Bromoadenine can be synthesized through several methods. One common synthetic route involves the bromination of adenine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 8th position. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for 8-Bromoadenine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The compound is often purified through crystallization or chromatography techniques to achieve the desired quality for research and industrial applications .
Chemical Reactions Analysis
8-Bromoadenine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: 8-Bromoadenine can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form cyclic derivatives, which may have distinct chemical and biological properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an 8-aminoadenine derivative .
Scientific Research Applications
8-Bromoadenine has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate the structure and function of nucleic acids.
Medicine: 8-Bromoadenine and its derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 8-Bromoadenine involves its interaction with nucleic acids and proteins. The bromine substitution at the 8th position can influence the compound’s binding affinity and specificity for various molecular targets. For example, 8-Bromoadenine can form stable complexes with DNA and RNA, affecting their structure and function .
In cellular systems, 8-Bromoadenine can modulate the activity of enzymes involved in nucleic acid metabolism and repair. It may also interfere with cellular signaling pathways by binding to specific receptors or proteins, leading to altered cellular responses .
Comparison with Similar Compounds
8-Bromoadenine is unique due to the presence of the bromine atom at the 8th position, which imparts distinct chemical and biological properties. Similar compounds include:
8-Chloroadenine: Similar to 8-Bromoadenine, but with a chlorine atom at the 8th position.
8-Iodoadenine: Contains an iodine atom at the 8th position.
8-Phenylthioadenine: Features a phenylthio group at the 8th position.
These compounds highlight the versatility of adenine derivatives and their potential for diverse scientific applications.
Biological Activity
INCB054329 is a potent inhibitor of bromodomain and extraterminal (BET) proteins, which are crucial epigenetic transcriptional regulators involved in the expression of several oncogenes. The compound has been investigated for its potential therapeutic applications in various malignancies, including hematologic cancers and solid tumors. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and clinical trial data.
This compound functions by inhibiting BET proteins, particularly BRD4, disrupting their interaction with acetylated lysines on histones and non-histone proteins. This inhibition leads to the downregulation of oncogenes such as c-MYC, FGFR3, and IL6R, which are often overexpressed in cancer cells. The compound has shown efficacy in both in vitro and in vivo models.
Antitumor Activity
Preclinical studies have demonstrated that this compound exhibits significant antiproliferative activity against various hematologic cancer cell lines. For instance, in multiple myeloma models, this compound not only suppressed c-MYC expression but also reduced interleukin (IL)-6 signaling through inhibition of the JAK-STAT pathway. This was achieved by displacing BRD4 from the IL6R promoter, leading to decreased IL6R levels and diminished STAT3 signaling .
Table 1: Summary of Preclinical Findings on this compound
Study Focus | Key Findings |
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Antiproliferative Effects | Significant reduction in growth of multiple myeloma cell lines; suppression of c-MYC and FGFR3. |
JAK-STAT Pathway | Inhibition of IL-6 signaling; enhanced efficacy when combined with JAK inhibitors (e.g., ruxolitinib). |
Combination Therapy | Synergistic effects observed when used with targeted agents in various cancer models. |
Clinical Trials
This compound has undergone evaluation in multiple clinical trials to assess its safety and efficacy. Notably, two phase 1/2 trials (NCT02431260 and NCT02711137) focused on patients with advanced malignancies.
Trial Results
In the trial involving 69 patients treated with this compound:
- Safety Profile : The most common treatment-related adverse events included nausea (35%), thrombocytopenia (33%), and fatigue (29%). The compound exhibited a mean terminal elimination half-life of approximately 2.24 hours .
- Efficacy : The study reported two confirmed complete responses and four partial responses among patients treated with this compound .
Table 2: Clinical Trial Outcomes for this compound
Parameter | Results |
---|---|
Total Patients Treated | 69 |
Common Adverse Events | Nausea (35%), Thrombocytopenia (33%) |
Confirmed Responses | 2 Complete, 4 Partial |
Median Treatment Duration | 58 days (range: 7–533 days) |
Case Studies
Several case studies have highlighted the potential of this compound in combination therapies:
- Multiple Myeloma : A study indicated that combining this compound with fibroblast growth factor receptor inhibitors enhanced therapeutic efficacy in t(4;14)-rearranged cell lines .
- Ovarian Cancer : Research showed that this compound reduced homologous recombination efficiency, sensitizing ovarian cancer cells to DNA-damaging agents like PARP inhibitors .
Properties
IUPAC Name |
(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLPKCDRAAYATL-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4[C@H](CO3)C5=CC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628607-64-6 | |
Record name | INCB-054329 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16894 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.